molecular formula C10H17Br B2463056 4-(2-bromoethyl)spiro[2.5]octane CAS No. 2503204-15-5

4-(2-bromoethyl)spiro[2.5]octane

Cat. No.: B2463056
CAS No.: 2503204-15-5
M. Wt: 217.15
InChI Key: TWBIPRCSRQLMFH-UHFFFAOYSA-N
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Description

8-(2-Bromoethyl)spiro[25]octane is a chemical compound characterized by a spirocyclic structure, where a bromine atom is attached to an ethyl group, which in turn is connected to a spiro[25]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Bromoethyl)spiro[2.5]octane typically involves the reaction of spiro[2.5]octane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination occurs at the ethyl group, resulting in the formation of 8-(2-Bromoethyl)spiro[2.5]octane .

Industrial Production Methods

While specific industrial production methods for 8-(2-Bromoethyl)spiro[2.5]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-(2-Bromoethyl)spiro[2.5]octane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted spiro[2.5]octane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[2.5]oct-2-ene.

    Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Substituted spiro[2.5]octane derivatives with various functional groups.

    Elimination: Spiro[2.5]oct-2-ene.

    Oxidation: Carboxylic acids or aldehydes derived from the ethyl group.

Scientific Research Applications

8-(2-Bromoethyl)spiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds. It serves as an intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of novel materials with unique physicochemical properties.

Mechanism of Action

The mechanism of action of 8-(2-Bromoethyl)spiro[2.5]octane largely depends on the specific application and the target molecule it interacts with. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)spiro[2.5]octane: Similar structure but with the bromine atom attached to a different position on the spirocyclic ring.

    6-(2-Bromoethyl)spiro[2.5]octane: Another positional isomer with the bromine atom at the 6-position.

Uniqueness

8-(2-Bromoethyl)spiro[25]octane is unique due to its specific structural configuration, which can influence its reactivity and the types of reactions it undergoes

Properties

IUPAC Name

8-(2-bromoethyl)spiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBIPRCSRQLMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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